甲酰氯

货号 B3050398

CAS 编号:

2565-30-2

分子量: 64.47 g/mol

InChI 键: GFAUNYMRSKVDJL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

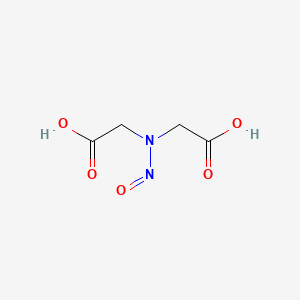

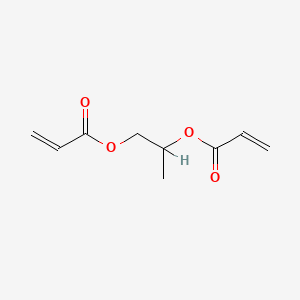

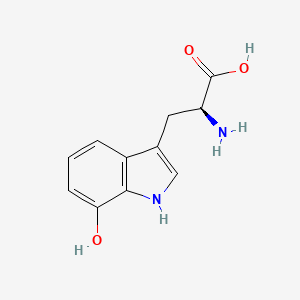

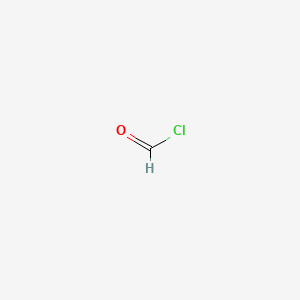

Formyl chloride is a chemical compound that cannot be isolated because it decomposes into carbon monoxide (CO) and hydrogen chloride (HCl) . It contains a carbon atom that is bonded to a chlorine and also double bonded to an oxygen atom .

Synthesis Analysis

The only practical way to synthesize acyl chlorides, including formyl chloride, is to treat a carboxylic acid with a compound such as thionyl chloride . Other methods involve the use of formylation agents, reagents that give rise to the CHO group .Molecular Structure Analysis

The molecular structure of Formyl Chloride consists of 1 Hydrogen atom, 1 Carbon atom, 1 Oxygen atom, and 1 Chlorine atom . The chemical formula of Formyl Chloride is CHClO .Chemical Reactions Analysis

Formylation reactions are a form of electrophilic aromatic substitution and therefore work best with electron-rich starting materials . Formyl chloride is a major product in the atmospheric degradation of several chlorinated hydrocarbons .Physical And Chemical Properties Analysis

Formyl chloride has a molecular weight of 64.471 . It is unstable and decomposes to carbon monoxide (CO) and hydrogen chloride (HCl) .科学研究应用

稳定性和化学性质

- 甲酰氯(H(Cl)C=O)在室温下不稳定,通常分解为 HCl 和 CO。但是,它的硅类似物甲硅酰氯已经使用路易斯供体-受体配体稳定下来。该化合物代表了第一个稳定的非环状甲硅羰基化合物和第一个报道的甲硅羰基卤化物 (Ghadwal 等人,2012)。

与生物分子的反应性

- 尽管有先前的假设,但甲酰氯与谷胱甘肽(GSH,一种重要的生物分子)的反应性有限。观察到,即使在不同的 pH 值下,GSH 的存在也不会显着影响甲酰氯中 CO 的产率 (Watanabe 和 Guengerich,2006)。

分子识别和结构

- 使用微波光谱法,在甲酸的氯化过程中鉴定了甲酰氯。该分子的结构,包括键长和键角,是从几个同位素物种的测量旋转常数中计算出来的 (Takeo 和 Matsumura,1976)。

在水溶液中的分解

- 在水溶液中产生的甲酰氯主要分解为 CO 和 HCl,特别是在高 pH 条件下。这一发现基于使用乙烯基氯化物的停止流动臭氧化和脉冲辐射分解技术的研究所得 (Dowideit 等人,1996)。

光谱和动力学性质

- 检查了气态甲酰氯的近紫外吸收光谱,显示出与甲醛相似但向较低波长移动。此外,研究了它与 OH、Cl 和 H2O 的反应,从而深入了解了它的动力学性质 (Libuda 等人,1990)。

大气化学

- 甲酰氯是氯化烃降解的副产物,在大气中与 OH 自由基和 Cl 原子发生反应。使用 CVT/SCT 理论在不同温度下进行的动力学研究提供了对其大气归宿和寿命的见解 (Vijayakumar 和 Wilmouth,2021)。

酰氯的合成

- 使用六氯丙酮和三苯基膦,开发了一种用于合成酰氯(包括甲酰氯)的无酸程序。该方法可以在温和条件下实现甲酰化,从而扩展了它在有机合成中的适用性 (Villeneuve 和 Chan,1997)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

formyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClO/c2-1-3/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAUNYMRSKVDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180344 |

Source

|

| Record name | Formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2565-30-2 |

Source

|

| Record name | Formyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

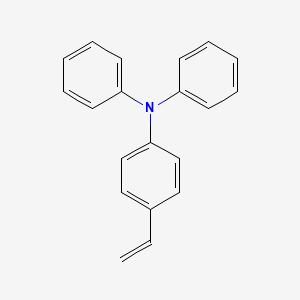

Benzenamine, 4-ethenyl-N,N-diphenyl-

25069-74-3

4-[Benzyl(methyl)amino]benzoic acid

25070-91-1

Nitrosoiminodiacetic acid

25081-31-6

5-Methyltridecane

25117-31-1

![4-[Benzyl(methyl)amino]benzoic acid](/img/structure/B3050317.png)